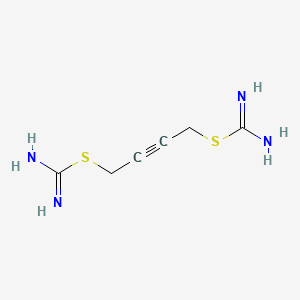![molecular formula C18H20O6S3 B11702660 3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide](/img/structure/B11702660.png)
3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide is an organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring substituted with two sulfonyl groups attached to 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or modification of other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
Tetrahydrothiophene: The core structure of the compound.
Sulfoxides and sulfones: Oxidized derivatives of the compound.
Uniqueness
3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide is unique due to its dual sulfonyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C18H20O6S3 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3,4-bis-(4-methylphenyl)sulfonylthiolane 1,1-dioxide |
InChI |
InChI=1S/C18H20O6S3/c1-13-3-7-15(8-4-13)26(21,22)17-11-25(19,20)12-18(17)27(23,24)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |
Clave InChI |
AJWACSICDGPONH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702579.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)

![6-bromo-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11702599.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B11702615.png)

![5-[(2-Nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702629.png)
![Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B11702632.png)


![2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B11702643.png)
![2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11702647.png)
